4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate
Description
This compound features a hydrazone backbone with a pyridin-3-ylcarbonyl group and a 2,4-dichlorobenzoate ester (Fig. 1). The 2,4-dichlorobenzoate ester contributes to lipophilicity and steric bulk, influencing solubility and reactivity. Crystallographic studies of a related acetate derivative () reveal intermolecular N–H···O and C–H···O hydrogen bonds, suggesting similar packing behavior for the dichlorobenzoate analog .
Properties
CAS No. |
341984-16-5 |
|---|---|
Molecular Formula |
C20H13Cl2N3O3 |
Molecular Weight |
414.2 g/mol |
IUPAC Name |
[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C20H13Cl2N3O3/c21-15-5-8-17(18(22)10-15)20(27)28-16-6-3-13(4-7-16)11-24-25-19(26)14-2-1-9-23-12-14/h1-12H,(H,25,26)/b24-11+ |
InChI Key |
HLNSJSJHFAQFAI-BHGWPJFGSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of pyridine-3-carboxaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
Condensation Reaction: The hydrazone intermediate is then reacted with 4-formylphenyl 2,4-dichlorobenzoate in the presence of a base such as sodium acetate. This condensation reaction forms the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key analogs differ in substituents on the hydrazone and aromatic rings (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Halogen Effects: Bromine () increases molecular weight significantly (528.11 vs.
- Electron-Withdrawing Groups : The 2,4-dichloro substitution in Compound 17 () lowers the melting point (186–188°C) compared to analogs with fewer halogens, likely due to reduced symmetry .
- Pyridine vs. Benzoyl : The target’s pyridin-3-yl group may improve solubility in polar solvents compared to purely aromatic substituents (e.g., 3-bromo in ) .
Crystallographic and Stability Considerations
- Intermolecular Interactions: The acetate analog () forms N–H···O and C–H···O bonds, stabilizing its crystal lattice.
- Solubility : Bulkier substituents (e.g., 3-bromo in ) reduce aqueous solubility, whereas the pyridine ring in the target may mitigate this through polar interactions .
Biological Activity
The compound 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate (CAS Number: 303149-39-5) is a hydrazone derivative characterized by its unique structural features, including a pyridinylcarbonyl hydrazine moiety and a dichlorobenzoate group. This compound has garnered attention for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Structural Characteristics
The molecular formula of the compound is . The structure includes:
- A pyridine ring that may contribute to its biological activity through interactions with various biological targets.
- A dichlorobenzoate moiety which enhances lipophilicity and may facilitate cellular uptake.
Anticancer Activity
Research has indicated that hydrazone derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation.
- Mechanism of Action : The compound's hydrazone functionality allows it to form stable interactions with cellular macromolecules, potentially leading to apoptosis in cancer cells.
- Case Study : In vitro studies demonstrated that the compound reduced the viability of various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent activity.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent.
- Testing Methods : The antimicrobial efficacy was assessed using standard disk diffusion and microdilution methods against several bacterial strains, including Gram-positive and Gram-negative bacteria.
- Results : The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has been investigated for anti-inflammatory effects.
- Experimental Models : Animal models of inflammation were used to evaluate the compound's efficacy in reducing inflammatory markers.
- Findings : Results indicated a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) following treatment with the compound, highlighting its potential role in managing inflammatory diseases.
Data Summary
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Anticancer | In vitro assays on cancer cell lines | Significant reduction in cell viability; IC50 values indicate potent activity |
| Antimicrobial | Disk diffusion and microdilution methods | Effective against Staphylococcus aureus and Escherichia coli |
| Anti-inflammatory | Animal models of inflammation | Reduced levels of TNF-alpha and IL-6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
